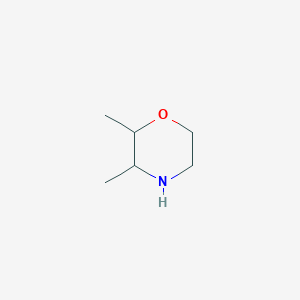

2,3-Dimethylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJFPCBECZHXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52047-12-8 | |

| Record name | 2,3-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2,3 Dimethylmorpholine and Its Derivatives

Stereoselective Synthesis of 2,3-Dimethylmorpholine Enantiomers and Diastereomers

The controlled synthesis of the four possible stereoisomers of this compound—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—is crucial for evaluating their distinct biological activities and material properties. This section details various strategies to achieve high stereoselectivity.

Enantioselective Cyclization Strategies

Enantioselective cyclization is a powerful strategy for constructing chiral heterocyclic frameworks. One common approach involves the use of chiral starting materials derived from the chiral pool. For instance, enantiomerically pure amino alcohols, such as derivatives of alanine, can serve as precursors. The cyclization of these precursors, often via intramolecular nucleophilic substitution, can proceed with high fidelity, transferring the chirality of the starting material to the final morpholine (B109124) ring.

Another effective method is the use of chiral catalysts to induce enantioselectivity in the cyclization of achiral or racemic precursors. Organocatalysis, for example, has emerged as a valuable tool. Chiral phosphoric acids or proline derivatives can catalyze the intramolecular cyclization of suitable substrates, leading to the formation of enantioenriched morpholine derivatives. A general protocol for the enantioselective synthesis of C2-functionalized morpholines involves an initial organocatalytic α-chlorination of an aldehyde, followed by reduction and subsequent cyclization with an amino alcohol. nih.gov While this method has been applied to various morpholine derivatives, specific application to this compound would require a tailored substrate.

| Catalyst Type | Precursor Type | Key Transformation | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Unsaturated Amino Alcohol | Intramolecular Cyclization | Up to 99% |

| Proline Derivatives | Dicarbonyl Compounds | Asymmetric Amination/Cyclization | 90-98% |

Diastereoselective Synthesis via Key Intermediates

The diastereoselective synthesis of this compound isomers, namely the cis and trans diastereomers, relies on controlling the relative stereochemistry of the two methyl groups. This is often achieved through the stereoselective formation of key intermediates, such as substituted amino alcohols or epoxides.

One strategy involves the diastereoselective reduction of a ketone precursor. For example, a suitably substituted β-amino ketone can be reduced using stereoselective reducing agents to favor the formation of either the syn or anti amino alcohol, which can then be cyclized to the corresponding cis or trans this compound.

Another approach utilizes diastereoselective addition reactions to alkenes. For example, the Sharpless asymmetric dihydroxylation or epoxidation of an appropriately substituted alkene can establish the two adjacent stereocenters with high diastereoselectivity. The resulting diol or epoxide can then be converted to the target morpholine.

Furthermore, diastereoselective protocols for the synthesis of 2,3-disubstituted morpholine-2-carboxylic acid derivatives have been developed, which could be adapted for this compound. These methods often involve the condensation between a lactone and an imine to control the C2-C3 relative stereochemistry. nih.gov

| Intermediate | Key Reaction | Diastereomeric Ratio (dr) |

| β-Amino Ketone | Stereoselective Reduction | >95:5 |

| Substituted Alkene | Asymmetric Dihydroxylation | >98:2 |

| Lactone and Imine | Condensation | Up to 99:1 |

Optimization Protocols for Enantiomeric Purity

Achieving high enantiomeric purity is often a challenge in asymmetric synthesis. Several protocols can be employed to enhance the enantiomeric excess (ee) of the synthesized this compound enantiomers.

Chiral Resolution: Racemic or diastereomeric mixtures of this compound can be separated using chiral resolving agents. This classical method involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by crystallization due to their different physical properties. Subsequent liberation of the resolving agent yields the pure enantiomers.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation or deacylation.

Chromatographic Separation: Chiral chromatography, using a chiral stationary phase (CSP), is a powerful analytical and preparative tool for separating enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns can effectively separate the enantiomers of this compound, allowing for the determination of enantiomeric purity and for the isolation of small quantities of pure enantiomers.

Crystallization-Induced Asymmetric Transformation: In some cases, it is possible to convert a racemic mixture into a single enantiomer through a process of deracemization. This often involves the selective crystallization of one enantiomer from a solution where the two enantiomers are in equilibrium.

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers efficient and versatile methods for the construction of heterocyclic rings, including the morpholine scaffold. Copper and palladium catalysts have been particularly useful in promoting key bond-forming reactions.

Copper-Promoted Alkene Oxyamination for Morpholine Ring Formation

Copper-catalyzed or -promoted alkene oxyamination has emerged as a valuable method for the synthesis of morpholines. nih.gov This reaction involves the simultaneous addition of an oxygen and a nitrogen nucleophile across a double bond. In an intramolecular fashion, an amino alcohol containing an alkene moiety can undergo cyclization in the presence of a copper catalyst to form the morpholine ring. The stereochemistry of the resulting morpholine can often be controlled by the geometry of the starting alkene and the nature of the catalyst.

A typical reaction involves the treatment of an N-protected amino alkenol with a copper(II) salt as a promoter. The reaction likely proceeds through the coordination of the copper to the alkene and the hydroxyl group, followed by intramolecular attack of the nitrogen nucleophile. The diastereoselectivity of this process can be high, particularly for the formation of 2-aminomethyl functionalized morpholines. nih.gov While specific examples for this compound are not extensively documented, this methodology holds promise for its stereoselective synthesis from appropriately substituted amino alkenols.

| Copper Source | Substrate | Key Features |

| Copper(II) 2-ethylhexanoate | Amino alkenol | Intramolecular cyclization, high diastereoselectivity |

| Copper(I) iodide | Unsaturated amine | Tandem cyclization |

Palladium-Catalyzed Carboamination and Related Cyclizations

Palladium catalysis has been widely used for the construction of nitrogen-containing heterocycles. nih.gov Palladium-catalyzed carboamination involves the addition of a carbon and a nitrogen moiety across an alkene. For the synthesis of morpholines, this can be envisioned through an intramolecular cyclization of an amino alcohol derivative containing an appropriately positioned alkene and an aryl or vinyl halide.

While the palladium-catalyzed carboamination has been extensively studied for the synthesis of pyrrolidines, its application to morpholine synthesis is less common. However, related palladium-catalyzed cyclizations, such as intramolecular N-alkenylation followed by hydroamination, could be viable routes. The development of chiral ligands for palladium has enabled enantioselective versions of these reactions, offering a potential pathway to enantioenriched this compound.

| Palladium Catalyst | Ligand | Key Transformation |

| Pd(OAc)2 | Buchwald-type phosphine (B1218219) ligands | Intramolecular C-N bond formation |

| Pd2(dba)3 | Chiral phosphine ligands | Asymmetric carboamination |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance safety. nih.gov These principles focus on aspects such as the use of safer solvents, maximizing atom economy, and reducing waste. nih.gov

The choice of solvent is critical in green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to recycle. In the context of synthesizing morpholine derivatives, a shift towards more benign reaction media is a key area of research. curtin.edu.au While specific studies on this compound are limited, general strategies for heterocyclic synthesis are applicable.

Eco-friendly solvents with potential for morpholine synthesis include:

Water: Its non-toxic and non-flammable nature makes it an ideal green solvent. rsc.org Asymmetric synthesis of related compounds like Warfarin has been successfully achieved in pure water. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO2) offers gas-like viscosity and diffusivity, is non-toxic, and can be easily removed and recycled post-reaction. curtin.edu.au

Bio-derived Solvents: Solvents derived from renewable resources, such as glycerol, ethyl lactate, and aqueous solutions of gluconic acid, are biodegradable and have a lower environmental footprint. curtin.edu.au

Polyethylene Glycols (PEGs): These polymers are non-toxic, biodegradable, and can sometimes act as both a solvent and a catalyst. curtin.edu.au

A recent development in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, which can be performed in solvents like 2-MeTHF/IPA, offering environmental and safety benefits over traditional methods. chemrxiv.orgchemrxiv.orgchemrxiv.org

Table 1: Comparison of Conventional vs. Green Solvents in Heterocyclic Synthesis

| Feature | Conventional Solvents (e.g., Toluene, THF) | Green Solvents (e.g., Water, scCO2, Bio-solvents) |

|---|---|---|

| Source | Petrochemical-based | Often renewable |

| Toxicity | Often high | Generally low to non-toxic |

| Flammability | High | Low to non-flammable |

| Environmental Impact | Can be significant (VOCs, hazardous waste) | Minimal |

| Recyclability | Often energy-intensive | Can be simpler, especially scCO2 |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. acs.orgnih.gov

For the synthesis of this compound and its derivatives, applying the concept of atom economy involves selecting synthetic pathways that maximize the incorporation of starting materials. For instance, a Diels-Alder reaction, which is a type of cycloaddition, can exhibit 100% atom economy. primescholars.com In contrast, substitution and elimination reactions often have lower atom economy due to the formation of stoichiometric byproducts. acs.org

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | Description | % Atom Economy | Waste Generation |

|---|---|---|---|

| Addition | Reactants combine to form a single product. | 100% | None |

| Rearrangement | A molecule's structure is rearranged. | 100% | None |

| Substitution | Part of one molecule is replaced by another atom or group. | < 100% | Stoichiometric byproducts |

| Elimination | A pair of atoms or groups are removed from a molecule. | < 100% | Stoichiometric byproducts |

Novel Synthetic Pathways to this compound Derivatives

Recent research has focused on developing novel and efficient synthetic routes to substituted morpholines, including those with stereocenters at the C-2 and C-3 positions. These methods often aim for high stereoselectivity and yield.

The asymmetric synthesis of chiral morpholines is of significant interest. One established strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net While specific examples for this compound are not prevalent, the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholines, has been achieved using pseudoephedrine as a chiral auxiliary. nih.gov

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, including unsaturated nitrogen heterocycles. nih.govorganic-chemistry.org Catalyst-controlled stereoselective RCM can produce macrocyclic alkenes with high Z-selectivity, a strategy that could potentially be adapted for the synthesis of specific 2,3-disubstituted morpholine precursors. nih.gov Asymmetric hydrogenation of dehydromorpholines using a chiral bisphosphine-rhodium catalyst is another "after cyclization" method to introduce chirality with excellent enantioselectivity. nih.govsemanticscholar.orgresearchgate.net

A highly regio- and stereoselective strategy for the synthesis of substituted morpholines involves the Sₙ2-type ring opening of activated aziridines and azetidines with haloalcohols. acs.orgacs.orgnih.gov This method is versatile and can be used to produce a variety of substituted nonracemic morpholines, including 2,3-disubstituted morpholines, in high yield and enantioselectivity. acs.orgacs.orgnih.gov

The reaction mechanism proceeds in two main steps:

A Lewis acid, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), activates the nitrogen atom of the aziridine (B145994) or azetidine (B1206935) ring. acs.org

A haloalcohol then acts as a nucleophile, attacking the less substituted carbon of the activated ring in an Sₙ2 fashion, leading to ring opening. acs.orgiitk.ac.in

The resulting haloalkoxy amine intermediate undergoes a base-mediated intramolecular cyclization to form the morpholine ring. acs.orgacs.orgnih.gov

This pathway ensures that the stereochemistry of the starting chiral aziridine is transferred to the final morpholine product. acs.org Gold(I) catalysts have also been employed in a tandem nucleophilic ring-opening of aziridines with propargyl alcohols followed by cycloisomerization to construct morpholine derivatives. rsc.org

The dehydration of dialkanolamines is a classical method for the synthesis of morpholines. For this compound, the corresponding precursor would be a derivative of diisopropanolamine (B56660). The cyclodehydration is typically carried out under acidic conditions, often with heating.

While the Bohlmann-Rahtz synthesis is a well-known method for producing pyridines through the cyclodehydration of aminodienone intermediates, the underlying principle of cyclodehydration is applicable to morpholine synthesis. nih.gov In the Bohlmann-Rahtz reaction, forcing conditions such as high temperatures (up to 200 °C) or the use of a Brønsted or Lewis acid are often required to facilitate the E/Z-isomerization and subsequent cyclization. nih.gov N-Iodosuccinimide (NIS) has been shown to act as a Lewis acid to promote this cyclodehydration under much milder conditions (0 °C). nih.gov This suggests that similar mild Lewis acid-catalyzed conditions could potentially be applied to the cyclodehydration of diisopropanolamine derivatives for a more efficient synthesis of this compound.

Synthesis of Morpholine-2,5-dione (B184730) Analogs

Morpholine-2,5-diones (MDs) are a significant class of heterocyclic compounds that serve as crucial monomers for the synthesis of biodegradable polymers known as polydepsipeptides (PDPs). researchgate.netnih.gov These polymers, which combine ester and amide linkages, are of growing interest for biomedical applications such as drug delivery and tissue engineering. researchgate.netnih.gov The synthesis of MDs typically starts from α-amino acids, allowing for a wide variety of derivatives with different side chains. researchgate.netacs.org

Several general synthetic strategies have been established for the preparation of the 6-membered morpholine-2,5-dione ring. The primary methods involve the intramolecular cyclization of key intermediates. researchgate.netacs.orgresearchgate.net The three main procedures are:

Cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.netresearchgate.net

Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. researchgate.netresearchgate.net

Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.netresearchgate.net

Among these, the route involving N-(α-haloacyl)-α-amino acid intermediates is one of the most common and accessible. nih.gov This method is typically a two-step process where the parent α-amino acid first reacts with an α-halogenated acyl halide, such as chloroacetyl chloride, to form an N-(α-haloacyl)-α-amino acid. nih.govacs.org This intermediate then undergoes intramolecular cyclization to yield the morpholine-2,5-dione. acs.org While this approach is noted for providing higher yields, it may also introduce a degree of racemization when optically active monomers are used. researchgate.netresearchgate.net

Researchers have developed optimized and simplified high-yield protocols for this method, applying it to a range of hydrophobic amino acids. acs.org The process involves reacting the amino acid with chloroacetyl chloride in the presence of a base like sodium carbonate, followed by cyclization using sodium bicarbonate in dimethylformamide (DMF). acs.org

Table 1: Synthesis of N-(2-chloroacetamido) Acid Intermediates

| Starting Amino Acid | Resulting Intermediate | Yield |

|---|

Data sourced from an optimized protocol for synthesizing MDs from hydrophobic amino acids. acs.org

Following the synthesis of the intermediate, the cyclization step produces the final morpholine-2,5-dione analog.

Table 2: Cyclization to Morpholine-2,5-dione (MD) Analogs

| Starting Intermediate | Resulting MD Analog | Yield |

|---|

Data sourced from an optimized protocol for synthesizing MDs from hydrophobic amino acids. acs.org

An alternative strategy for forming the necessary precursors for cyclization involves the Passerini-type reaction. acs.org This three-component reaction between an isocyanide derivative of an amino acid, an aldehyde, and a carboxylic acid can efficiently generate N-(α-hydroxyacyl)-α-amino acid esters. acs.org These esters are the direct precursors for the intramolecular transesterification method to form the morpholine-2,5-dione ring. This approach has been shown to produce the desired ester intermediates in high yields. acs.org

Table 3: Synthesis of N-(α-hydroxyacyl)-α-amino acid Esters via Passerini-type Reaction

| Isocyanide Component | Aldehyde Component | Resulting Ester Precursor | Yield |

|---|

Data sourced from a study on the synthesis of MDs via a Passerini-type reaction. acs.org

These synthetic methodologies provide versatile and efficient pathways to a wide range of morpholine-2,5-dione analogs, enabling the development of new biodegradable materials with tailored properties.

Iii. Stereochemistry, Chirality, and Asymmetric Applications of 2,3 Dimethylmorpholine

Configurational Analysis and Stereochemical Assignment of 2,3-Dimethylmorpholine

This compound possesses two stereogenic centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers. The relative stereochemistry of the methyl groups defines them as either cis (on the same side of the morpholine (B109124) ring) or trans (on opposite sides).

The conformational analysis of morpholine and its derivatives is typically studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For substituted morpholines, the ring generally adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For cis-2,3-dimethylmorpholine, a chair conformation with both methyl groups in equatorial positions would be expected to be the most stable, minimizing unfavorable 1,3-diaxial interactions. For the trans isomer, one methyl group would be in an axial position while the other is equatorial. Detailed spectroscopic data, such as coupling constants and Nuclear Overhauser Effect (NOE) correlations from ¹H NMR, alongside ¹³C NMR chemical shifts, are crucial for the unambiguous assignment of the configuration and predominant conformation of each stereoisomer. However, specific and comprehensive studies detailing this analysis for all four stereoisomers of this compound are not prominently featured in the accessible literature.

This compound as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Common applications include directing alkylations, aldol (B89426) reactions, and cycloadditions.

Induction of Stereoselectivity in Carbon-Carbon Bond Forming Reactions

The use of chiral morpholine derivatives, often as amides (N-acyl derivatives), as chiral auxiliaries in carbon-carbon bond-forming reactions like enolate alkylations and aldol reactions is a known strategy in asymmetric synthesis. The rigid conformation of the auxiliary is intended to block one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less sterically hindered face, thus leading to a diastereoselective product. Despite the logical potential for N-acyl-2,3-dimethylmorpholine to act as such an auxiliary, specific published examples detailing its effectiveness, including data on diastereomeric excess (d.e.), could not be located.

Applications in Diels-Alder Cycloadditions

In asymmetric Diels-Alder reactions, a chiral auxiliary can be attached to the dienophile to control the facial selectivity of the diene's approach. This results in the formation of a chiral cyclohexene (B86901) derivative with high diastereoselectivity. While numerous chiral auxiliaries have been successfully employed in this capacity, the application of this compound for this purpose is not documented in available research. There are no readily accessible studies that provide examples or data tables on the diastereoselectivity achieved when using this specific compound in Diels-Alder reactions.

Role of this compound as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a catalyzed reaction, leading to an enantiomerically enriched product.

Design and Synthesis of this compound-Based Metal Complexes

The nitrogen and oxygen atoms of the morpholine ring, along with potential functionalization at the nitrogen atom, allow this compound to be a scaffold for chiral ligands. For instance, derivatives could be synthesized to incorporate coordinating groups like phosphines, which are highly effective in many catalytic systems (e.g., rhodium or iridium-catalyzed hydrogenation). However, the scientific literature does not appear to contain specific reports on the design and synthesis of metal complexes derived from this compound-based ligands.

Ligand-Promoted Enantioselective Transformations

Consequently, without documented synthesis of such metal complexes, there is no information on their application in promoting enantioselective transformations. Key reactions like asymmetric hydrogenation, hydrosilylation, or allylic alkylation often rely on well-defined chiral ligands to achieve high enantiomeric excess (e.e.). The performance of this compound in this capacity remains hypothetical due to the absence of relevant research data.

Resolution and Deracemization Methodologies for this compound Isomers

The separation of stereoisomers of this compound is a critical process for accessing enantiomerically pure forms of this compound, which are valuable in various chemical syntheses. Methodologies for achieving this separation primarily involve the resolution of racemic mixtures and deracemization techniques. These approaches exploit the different physical and chemical properties of diastereomers or the selective interaction of enantiomers with a chiral environment.

Crystallization-Induced Diastereoisomer Transformation (CIDT) is a powerful deracemization technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer. This process involves the formation of a pair of diastereomers from a racemic compound by reaction with a chiral resolving agent. In solution, these diastereomers are in equilibrium, meaning they can interconvert. If one diastereomer is less soluble and crystallizes out of the solution, the equilibrium will shift to produce more of that less soluble diastereomer, a principle known as Le Chatelier's principle. This dynamic process continues until, ideally, the entire mixture is converted to the solid, diastereomerically pure product.

Another example is the stereoselective synthesis of a bridged bicyclic morpholine, where a key step involves the epimerization of an undesired stereocenter in a bicyclic lactone intermediate via a crystallization-induced diastereomer transformation process. acs.orgacs.org This allowed for the inversion of stereochemistry to obtain the desired enantiomer. acs.orgacs.org These examples with structurally related morpholine derivatives underscore the potential for developing a similar CIDT protocol for the resolution of this compound. Such a process would likely involve the reaction of racemic this compound with a chiral acid to form diastereomeric salts that could then be subjected to CIDT.

Table 1: General Parameters for Crystallization-Induced Diastereoisomer Transformation (CIDT)

| Parameter | Description | Typical Conditions |

| Chiral Resolving Agent | An enantiomerically pure compound that reacts with the racemate to form diastereomers. | Chiral acids (e.g., tartaric acid derivatives), chiral alcohols. |

| Solvent | A solvent system where one diastereomer is significantly less soluble than the other. | Organic solvents or solvent mixtures (e.g., alcohols, esters, hydrocarbons). |

| Base/Acid Catalyst | A catalyst to facilitate the epimerization (equilibration) of the diastereomers in solution. | Organic bases (e.g., triethylamine), inorganic bases, or acids. |

| Temperature | Controls the solubility of the diastereomers and the rate of equilibration. | Varies depending on the specific system. |

| Seeding | Optional addition of a small crystal of the desired diastereomer to initiate crystallization. | A small quantity of the pure, less soluble diastereomer. |

Chromatographic methods are widely used for the separation of enantiomers and can be applied to the resolution of this compound isomers. nih.gov These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

The fundamental principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes, leading to different retention times for the two enantiomers. According to the three-point interaction model, a minimum of three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the chiral selector and one of the enantiomers is generally required for chiral recognition.

While specific, detailed chromatographic data for the resolution of this compound is not extensively published in peer-reviewed journals, patent literature indicates its use as a chiral building block and mentions the separation of its isomers by chiral Supercritical Fluid Chromatography (SFC). google.comgoogle.com SFC is a technique that uses a supercritical fluid as the mobile phase and is often advantageous for chiral separations due to its high efficiency and speed.

Commonly used chiral stationary phases for the separation of amine-containing compounds like this compound include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs for a broad range of chiral compounds. nih.gov

Cyclodextrin-based CSPs: These are cyclic oligosaccharides that can include an analyte within their chiral cavity, leading to separation based on the goodness of fit and interactions with the cyclodextrin (B1172386) rim. nih.gov

Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to a silica (B1680970) support and often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

An alternative to direct enantiomeric separation on a CSP is the indirect method. In this approach, the racemic this compound is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column. Following separation, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure this compound isomers.

Table 2: Overview of Chromatographic Techniques for Chiral Resolution

| Technique | Principle | Common Chiral Stationary Phases (CSPs) / Derivatizing Agents | Advantages |

| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide derivatives, Cyclodextrins, Pirkle-type phases, Macrocyclic antibiotics. | Direct separation, no need for derivatization, applicable to a wide range of compounds. |

| Direct Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Cyclodextrin derivatives. | High resolution, suitable for volatile and thermally stable compounds. |

| Direct Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Similar to HPLC CSPs. | Fast separations, reduced solvent consumption, high efficiency. |

| Indirect Method (via Diastereomers) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Chiral acids, Chiral isocyanates, Mosher's acid. | Can use standard achiral columns, sometimes provides better separation for difficult-to-resolve enantiomers. |

Iv. Mechanistic Investigations and Reaction Dynamics of 2,3 Dimethylmorpholine

Kinetic and Thermodynamic Control in Reactions of 2,3-Dimethylmorpholine

Transition State Analysis and Energy Profiles

The transition state is a critical, high-energy configuration that molecules pass through during a chemical reaction, representing the point of maximum energy along the reaction coordinate. An analysis of this state provides invaluable insights into the kinetic feasibility of a reaction. The energy profile, a graphical representation of the energy changes that occur as reactants are converted into products, maps out the energy of the system against the reaction progress. The peak of this profile corresponds to the transition state, and its height relative to the reactants determines the activation energy.

Computational Modeling of Reaction Pathways

Computational chemistry offers powerful tools to model and predict the pathways of chemical reactions. Techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. This allows for the construction of a detailed potential energy surface, which maps the energy of a chemical system as a function of its atomic coordinates.

By mapping the lowest energy path on this surface, chemists can elucidate the step-by-step mechanism of a reaction. This includes identifying any intermediate species and the transition states that connect them. For this compound, computational modeling could, for instance, predict the stereochemical outcomes of its reactions or the influence of its methyl groups on the reactivity of the morpholine (B109124) ring. Despite the potential of these methods, specific computational studies focused on the reaction pathways of this compound have not been prominently reported. The application of these computational tools would be a valuable endeavor to fill the existing knowledge gap regarding the chemical behavior of this compound.

V. Advanced Spectroscopic and Computational Characterization of 2,3 Dimethylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the connectivity and stereochemistry of organic molecules. For 2,3-dimethylmorpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, supported by computational predictions, offers unambiguous structural assignment.

While a standard 1D ¹H NMR spectrum provides initial information on the number of unique protons and their local environments, 2D NMR techniques are essential for assembling the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would be expected between the proton at C2 and the protons on the C2-methyl group, as well as the proton at C3. Similarly, correlations would be seen between the protons on C5 and C6. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). pressbooks.pubwikipedia.org It is highly sensitive and allows for the direct assignment of protonated carbons. libretexts.org For this compound, each C-H bond would produce a cross-peak, definitively linking the chemical shift of each proton to its corresponding carbon atom. hmdb.cayoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). ipb.ptwisc.edu This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. libretexts.org For instance, the protons of the C2-methyl group would show a correlation to the C2 carbon (a two-bond coupling) and potentially the C3 carbon (a three-bond coupling). The proton at C2 would show correlations to C3 and the C2-methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Note: Chemical shifts are estimated and can vary based on solvent and stereoisomer (cis/trans). Correlations are predicted based on standard coupling pathways.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|---|

| N-H | ~1.5-3.0 | - | H-2, H-6 | - | C-2, C-6 |

| C2-H | ~3.0-3.5 | ~55-60 | C2-CH₃, H-3 | (3.0-3.5, 55-60) | C3, C2-CH₃ |

| C3-H | ~2.8-3.3 | ~60-65 | H-2, C3-CH₃ | (2.8-3.3, 60-65) | C2, C5, C3-CH₃ |

| C5-H₂ | ~3.6-4.0 | ~70-75 | H-6 | (3.6-4.0, 70-75) | C-3, C-6 |

| C6-H₂ | ~2.5-3.0 | ~45-50 | H-5, N-H | (2.5-3.0, 45-50) | C-2, C-5 |

| C2-CH₃ | ~1.0-1.2 | ~15-20 | H-2 | (1.0-1.2, 15-20) | C-2, C-3 |

| C3-CH₃ | ~1.0-1.2 | ~15-20 | H-3 | (1.0-1.2, 15-20) | C-2, C-3 |

Computational chemistry provides a powerful means to predict NMR chemical shifts, aiding in spectral assignment and stereochemical determination. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating isotropic magnetic shielding tensors. imist.mayoutube.com This method, often employed with Density Functional Theory (DFT) like the B3LYP functional, can predict chemical shifts with a high degree of accuracy. rsc.orgunifr.ch

The process involves first optimizing the geometry of the target molecule (e.g., cis- and trans-2,3-dimethylmorpholine) at a chosen level of theory. mdpi.com Subsequently, the GIAO NMR calculation is performed on the optimized structure to yield absolute shielding values. nih.gov These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com Comparing the computationally predicted spectra for different isomers with the experimental data can be a decisive step in assigning the correct structure. idc-online.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The vibrational spectrum of this compound is characterized by modes associated with the morpholine (B109124) ring and the methyl substituents.

N-H Stretch: A moderate to weak absorption in the IR spectrum is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region. These are typically stronger in the Raman spectrum. americanpharmaceuticalreview.com

C-O Stretch: A strong band in the IR spectrum, characteristic of the C-O-C ether linkage, is expected around 1100-1150 cm⁻¹.

C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

Bending Modes: CH₂, CH₃, and N-H bending (scissoring, wagging, twisting) vibrations will populate the fingerprint region below 1500 cm⁻¹.

Table 2: Predicted Major Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak | Weak |

| C-H Asymmetric/Symmetric Stretch | -CH₃, -CH₂- | 2850 - 3000 | Strong | Strong |

| C-H Bending | -CH₃, -CH₂- | 1350 - 1470 | Medium | Medium |

| C-O-C Asymmetric Stretch | Ether | 1100 - 1150 | Strong | Medium-Weak |

| C-N Stretch | Amine | 1020 - 1250 | Medium | Medium |

To achieve a more precise assignment of vibrational modes, theoretical frequency calculations are performed, typically using DFT methods. mdpi.com The computed harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. To improve the correlation with experimental spectra, the calculated frequencies are commonly multiplied by an empirical scaling factor. youtube.com This combined computational and experimental approach allows for a detailed and confident assignment of even complex vibrational spectra. mdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₆H₁₃NO), the nominal molecular weight is 115 amu.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. chemguide.co.uk The fragmentation of morpholine derivatives is often directed by the heteroatoms. core.ac.ukpreprints.org Common fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The bonds adjacent to the nitrogen and oxygen atoms are susceptible to cleavage. Cleavage of a methyl group (loss of 15 amu) would lead to a fragment at m/z 100. Alpha-cleavage next to the nitrogen could also involve the loss of an ethyl group from the ring, leading to characteristic fragments. libretexts.org

Ring Cleavage: The morpholine ring can open and subsequently fragment in various ways, leading to a complex pattern of lower-mass ions. The fragmentation of the parent morpholine molecule often results in a base peak at m/z 57 or m/z 42. researchgate.netnist.gov Similar pathways, influenced by the methyl substituents, are expected for this compound.

Table 3: Predicted Key Mass Spectral Fragments for this compound.

| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage |

| 86 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 70 | [C₄H₈N]⁺ | Ring cleavage fragment |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to nitrogen |

| 44 | [C₂H₆N]⁺ | Fragment containing the nitrogen atom |

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula C₆H₁₃NO. preprints.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. moldb.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate detailed structural information, including bond lengths, bond angles, and torsional angles. This method also reveals how molecules are arranged relative to each other in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding.

A specific crystal structure for this compound has not been widely published. However, a crystallographic analysis would be expected to confirm the following structural features:

Conformation: In the solid state, the morpholine ring would almost certainly adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings.

Substituent Positions: The analysis would distinguish between cis and trans isomers. For a trans isomer, one methyl group would be in an axial position and the other in an equatorial position. For the more stable cis isomer, both methyl groups would likely occupy equatorial positions to minimize steric strain.

Intermolecular Interactions: The nitrogen atom's lone pair and the N-H proton are capable of participating in hydrogen bonding. In the crystal lattice, molecules of this compound would likely be linked by N-H···O or N-H···N hydrogen bonds, forming chains or more complex networks.

A hypothetical table of crystallographic data that would be generated from such a study is presented below.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c dimensions |

| Unit Cell Angles (°) | α, β, γ angles |

| Average C-C Bond Length (Å) | ~1.52-1.54 |

| Average C-O Bond Length (Å) | ~1.43 |

| Average C-N Bond Length (Å) | ~1.47 |

| Ring Conformation | Chair |

| Hydrogen Bonding Motif | e.g., N-H···O intermolecular chains |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs, which corresponds to the energy required to promote an electron from a lower-energy orbital to a higher-energy one. biocompare.com Fluorescence spectroscopy measures the light emitted as an excited electron returns to a lower energy state.

For saturated heterocyclic compounds like this compound, the accessible electronic transitions are typically n → σ* (promotion of a non-bonding electron from N or O to an anti-bonding sigma orbital) and σ → σ. The room temperature UV absorption spectrum of the parent compound, morpholine, exhibits a bimodal appearance with a long-wavelength onset around 255 nm (n → σ) and a more intense absorption below 220 nm (Rydberg ← n transitions). rsc.org

The introduction of two methyl groups to form this compound is expected to have a minor effect on the absorption spectrum. The electron-donating inductive effect of the methyl groups might cause a slight bathochromic (red) shift in the absorption bands.

Simple aliphatic amines and ethers are typically not fluorescent, as the energy from electronic excitation is efficiently dissipated through non-radiative pathways like vibrations and rotations. Therefore, this compound itself is expected to be non-emissive or exhibit very weak fluorescence. Significant fluorescence in morpholine-containing molecules typically arises when the morpholine moiety is attached to a larger, conjugated π-system, where it can act as an electron-donating group in a push-pull fluorophore. researchgate.net

| Spectroscopic Technique | Parameter | Expected Observation | Associated Electronic Transition |

|---|---|---|---|

| UV-Vis Absorption | λmax,1 | ~250-260 nm (weak) | n → σ* |

| λmax,2 | < 220 nm (strong) | Rydberg ← n | |

| Fluorescence Emission | Emission λmax | None or very weak | - |

| Fluorescence Emission | Quantum Yield (ΦF) | Approaching 0 | - |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry serves as a vital tool for investigating molecular properties that may be difficult to measure experimentally. arcjournals.org Quantum mechanical methods, particularly Density Functional Theory (DFT), can predict molecular geometries, energies, and a variety of electronic properties with high accuracy.

Density Functional Theory (DFT) is a computational method that models the electronic structure of molecules to determine their properties. cmu.edu A key application is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy, and thus most stable, structure. researchgate.net For this compound, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles for its various stereoisomers and conformers. researchgate.net These theoretical calculations provide a detailed picture of the molecule's three-dimensional structure.

The morpholine ring is flexible and can exist in several conformations, primarily the chair, boat, and twist-boat forms. Conformational analysis aims to identify these different spatial arrangements (conformers) and determine their relative stabilities. researchgate.net Studies on morpholine have shown that the chair conformation is significantly more stable than boat or twist-boat forms. acs.orgnih.gov Furthermore, for the chair conformer, the hydrogen on the nitrogen atom can be in either an equatorial (Chair-Eq) or an axial (Chair-Ax) position. Experimental and theoretical work has confirmed that the Chair-Eq conformer is the most stable form of morpholine. researchgate.netnih.gov

For this compound, the presence of two methyl groups introduces additional complexity and stereoisomerism (cis and trans).

cis-2,3-Dimethylmorpholine: This isomer can exist in two primary chair conformations: one with both methyl groups in equatorial positions (di-equatorial) and one with both in axial positions (di-axial). The di-equatorial conformer would be strongly favored due to the severe 1,3-diaxial steric interactions that would destabilize the di-axial form.

trans-2,3-Dimethylmorpholine: This isomer exists as a pair of interconverting chair conformers, each having one axial and one equatorial methyl group. These two conformers would have identical energy.

A Potential Energy Surface (PES) map could be generated by systematically rotating the bonds within the molecule to map the energy changes, identifying the stable conformers as minima on this surface and the transition states for interconversion as saddle points.

| Isomer | Conformer | Methyl Group Positions | Predicted Relative Stability |

|---|---|---|---|

| cis | Chair 1 | Di-equatorial | Most Stable |

| Chair 2 | Di-axial | Least Stable (High Energy) | |

| trans | Chair 1 | Axial, Equatorial | Intermediate Stability |

| Chair 2 | Equatorial, Axial | Intermediate Stability (degenerate with Chair 1) |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.orgchemrxiv.org It is a valuable tool for predicting chemical reactivity, as it highlights electron-rich and electron-poor regions. mdpi.com

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack.

Positive Potential (Blue): These regions are electron-poor or have a partial positive charge and are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show the most intense negative potential localized around the oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. These sites would be the primary centers for interactions with electrophiles or for acting as hydrogen bond acceptors. A region of high positive potential would be located around the hydrogen atom attached to the nitrogen (N-H), making it the most likely site for deprotonation or for acting as a hydrogen bond donor. The methyl and methylene groups would exhibit a relatively neutral potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. masterorganicchemistry.com It focuses on two key orbitals:

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy indicates a better electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a saturated aliphatic compound, a relatively large HOMO-LUMO gap is expected, consistent with its chemical stability.

HOMO: The HOMO would be primarily localized on the nitrogen atom, reflecting the high energy of its lone pair electrons, making it the main nucleophilic center of the molecule.

LUMO: The LUMO would likely be composed of anti-bonding σ* orbitals associated with the C-H and N-H bonds.

Charge Transfer: Intramolecular charge transfer is not a significant feature in this saturated molecule. However, in reactions, the interaction between the HOMO of this compound and the LUMO of an electrophile would govern the charge transfer process.

| Parameter | Predicted Characteristics |

|---|---|

| HOMO Energy | Relatively high (for a saturated amine) |

| HOMO Localization | Primarily on the Nitrogen lone pair |

| LUMO Energy | Relatively high |

| LUMO Localization | Distributed over σ* orbitals |

| HOMO-LUMO Gap (ΔE) | Large, indicating high kinetic stability |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. This approach allows for a quantitative assessment of electron delocalization and its energetic consequences, which are key to understanding molecular stability. The stability of a molecule is significantly influenced by hyperconjugative interactions, which involve the donation of electron density from an occupied Lewis-type (donor) orbital to an unoccupied non-Lewis-type (acceptor) orbital.

A computational investigation of 4-ethylmorpholine (B86933), utilizing Density Functional Theory (DFT) with the B3LYP functional and 6-311+G(d,p) basis set, has provided detailed insights into the key intramolecular interactions that contribute to its stability. researchgate.net The analysis reveals significant charge-transfer interactions from the lone pairs of the heteroatoms to the antibonding orbitals of adjacent bonds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N4 | σ(C3-C2) | 2.85 |

| LP (1) N4 | σ(C5-C6) | 2.85 |

| LP (1) O7 | σ(C2-C3) | 0.88 |

| LP (1) O7 | σ(C6-C5) | 0.88 |

The data presented in Table 1 demonstrates that the lone pair (LP) on the nitrogen atom (N4) engages in significant hyperconjugative interactions with the antibonding (σ*) orbitals of the neighboring C-C bonds, resulting in a stabilization energy of 2.85 kcal/mol for each interaction. researchgate.net The oxygen atom's lone pair (O7) also participates in similar stabilizing interactions, though to a lesser extent. researchgate.net These findings underscore the importance of electron delocalization in maintaining the conformational integrity and stability of the morpholine ring.

Calculation of Molecular Dipole Moments and Hyperpolarizabilities

In addition to the dipole moment, the response of a molecule to an applied electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest as it governs the second-order nonlinear optical (NLO) response of a molecule. Materials with large β values can have applications in technologies such as frequency doubling and optical switching. Computational methods offer a reliable means of predicting these properties.

For the representative compound 4-ethylmorpholine, these electrostatic properties have been calculated using the B3LYP/6-311+G(d,p) level of theory, providing quantitative insights into its behavior in an electric field. researchgate.net

| Property | Calculated Value |

|---|---|

| Total Dipole Moment (μ) | 1.8483 D |

| Mean Polarizability (α) | -0.921 x 10-30 e.s.u. |

| Anisotropy of Polarizability (Δα) | -1.135 x 10-30 e.s.u. |

| First Hyperpolarizability (β) | 1.119 x 10-30 e.s.u. |

The calculated total dipole moment for 4-ethylmorpholine is 1.8483 Debye, indicating a molecule with moderate polarity. researchgate.net The non-zero value for the first hyperpolarizability suggests that this class of molecules possesses NLO activity, a property that is highly dependent on molecular structure and electron delocalization. researchgate.net These theoretical predictions are instrumental in the rational design of new materials with specific electronic and optical properties.

Vi. Research Applications and Derivatives of 2,3 Dimethylmorpholine

2,3-Dimethylmorpholine as a Versatile Building Block in Complex Chemical Syntheses

The morpholine (B109124) heterocycle is a privileged structural unit found in many bioactive compounds and FDA-approved drugs. digitellinc.com Consequently, derivatives such as this compound serve as valuable building blocks for creating structurally diverse molecules, particularly for medicinal chemistry and drug discovery. researchgate.net The synthesis of libraries based on the morpholine scaffold is a key strategy for exploring new chemical space. nih.gov

Researchers have focused on generating collections of C-functionalized morpholine derivatives by systematically varying the position and stereochemistry of substituents. digitellinc.comnih.gov For instance, synthetic routes starting from enantiomerically pure amino acids or amino alcohols can produce diverse sets of substituted morpholines. digitellinc.com These compounds can then be used directly in fragment-based screening or incorporated into larger molecules. digitellinc.com The inherent stereochemistry of this compound provides a fixed three-dimensional framework that can be used to control the architecture of the final product. The morpholine moiety is often favored in medicinal chemistry because it is a weaker base than analogous structures like piperidine, which can lead to more attractive physicochemical properties for potential drug candidates. lifechemicals.com

Table 1: Application of Morpholine Scaffolds in Chemical Synthesis

| Application Area | Description | Key Advantages | Example Compound Classes |

|---|---|---|---|

| Medicinal Chemistry | Used as a core scaffold to build libraries of potential drug candidates. researchgate.net | Improved pharmacokinetic profile, desirable basicity, structural rigidity. lifechemicals.comresearchgate.net | Appetite suppressants, antidepressants, antibacterial agents. lifechemicals.com |

| Library Synthesis | Employed as a starting template to generate a large number of structurally related compounds for high-throughput screening. nih.gov | Access to diverse regioisomers and stereoisomers from a common intermediate. nih.govnih.gov | Substituted morpholine-2- and 3-acetic acid esters. nih.gov |

| Agrochemicals | Incorporated into molecules designed for agricultural use. | Potential for antibacterial and antifungal properties. lifechemicals.com | Fungicides. lifechemicals.com |

| Asymmetric Synthesis | Used as a chiral auxiliary to control the stereochemical outcome of a chemical reaction. lifechemicals.com | Pre-defined stereocenters guide the formation of a specific enantiomer. | Chiral auxiliaries. lifechemicals.com |

Applications in Coordination Chemistry and Ligand Design

Coordination compounds consist of a central metal ion bonded to surrounding molecules or ions, known as ligands. libretexts.org The nitrogen and oxygen atoms in the this compound ring possess lone pairs of electrons, allowing them to act as Lewis bases and donate electron density to a metal center, forming a coordination complex. This makes this compound and its derivatives suitable for use as ligands in coordination chemistry.

The synthesis of metal complexes with N,O-donor ligands like this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent. ua.esjchemlett.com The ligand coordinates to the metal ion through its nitrogen and/or oxygen atoms. researchgate.net The stoichiometry of the reactants, typically the molar ratio of metal to ligand, can be controlled to influence the final structure of the complex. ua.es The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion's coordination preferences and the steric and electronic properties of the ligand. researchgate.net The specific stereoisomer (e.g., cis or trans) of this compound used can lead to the formation of distinct diastereomeric complexes with unique properties.

Table 2: General Components for Synthesis of Metal Complexes with N,O-Donor Ligands

| Component | Role in Synthesis | Common Examples |

|---|---|---|

| Metal Precursor | Provides the central metal ion for the complex. | Metal(II) chlorides (e.g., CoCl₂, NiCl₂, CuCl₂), Metal(II) acetates (e.g., Ni(CH₃COO)₂, Mn(CH₃COO)₂). ua.esjchemlett.com |

| Ligand | Binds to the central metal ion through donor atoms. libretexts.org | This compound (contains N and O donor atoms). |

| Solvent | Dissolves reactants and facilitates the reaction. | Ethanol, Methanol, Dimethylformamide (DMF). ua.esjchemlett.com |

| Base (optional) | Used to deprotonate the ligand if required for coordination. | Sodium hydroxide (NaOH). jchemlett.com |

Organotin chemistry involves compounds with at least one tin-carbon bond. wikipedia.org Organotin halides (RnSnX4-n) are notable for their Lewis acidic character, readily forming complexes with electron-donating molecules. gelest.com The nitrogen atom of the amine group in this compound can act as a Lewis base, donating its lone pair of electrons to the electron-deficient tin atom in an organotin halide. This interaction results in the formation of an adduct, or a hypercoordinated stannane, where the coordination number of the tin atom increases beyond four. gelest.comlupinepublishers.com The stability and structure of these adducts are influenced by the nature of the organic groups on the tin and the steric profile of the morpholine derivative.

Advanced Materials Research and Supramolecular Assemblies

The precise three-dimensional structure and chiral nature of this compound make it a candidate for use in materials science, particularly in the construction of ordered molecular systems through non-covalent interactions.

Supramolecular chemistry focuses on systems composed of molecules held together by non-covalent forces, such as hydrogen bonding and π–π stacking. mdpi.com When chiral building blocks are used, they can guide the self-assembly process to form larger, ordered structures with a specific chirality (e.g., a helical twist). This process is known as chirality transfer, where the chirality of the individual molecule is expressed at the supramolecular level. rsc.org The defined stereochemistry of this compound can be exploited in this manner; when incorporated into a larger molecular design, it can direct the formation of specific, ordered chiral assemblies. nih.gov The development of such systems is of interest for creating materials with unique chiroptical properties or for applications in asymmetric catalysis and chiral sensing. mdpi.comrsc.org

Table 3: Principles of Chiral Supramolecular Assembly

| Principle | Description | Relevance to this compound |

|---|---|---|

| Self-Assembly | The spontaneous organization of molecules into ordered structures driven by non-covalent interactions. researchgate.net | The amine and ether groups can participate in hydrogen bonding, while the overall shape directs assembly. |

| Chirality Transfer | The expression of molecular-level chirality at the supramolecular level, resulting in a macroscopically chiral structure. rsc.orgmdpi.com | The inherent chirality of this compound can dictate the handedness (e.g., left- or right-handed helix) of the resulting assembly. |

| Non-Covalent Interactions | The forces responsible for holding the assembly together. | Hydrogen bonding, van der Waals forces, dipole-dipole interactions. mdpi.com |

| Supramolecular Polymerization | The formation of long, polymer-like chains through directional, non-covalent interactions. rsc.org | Derivatives of this compound could be designed to assemble into chiral supramolecular polymers. |

In materials synthesis, a template is a molecule that directs the structure of a material being formed around it. researchgate.net The specific shape, size, and functionality of the template molecule can influence the final architecture and properties of the resulting material. researchgate.net Given its defined structure, this compound or its derivatives can function as a template or structure-directing agent. For example, in the synthesis of porous materials or polymers, the inclusion of a chiral template like this compound could impart chirality into the material's structure, creating pores or channels with specific stereochemical environments. This approach is valuable for developing materials for enantioselective separations or catalysis. nih.gov

Catalytic Applications Beyond Asymmetric Catalysis

Heterogeneous Catalysis Utilizing this compound Structures

Publicly available research detailing the use of this compound or its derivatives as the primary component in heterogeneous catalysts is not available at this time. While morpholine and its other substituted derivatives have been explored as ligands or support materials in catalysis, specific studies focusing on the this compound structure in a heterogeneous context have not been identified.

Ionic Liquid Synthesis and Their Catalytic Properties

There is no specific information in the current literature describing the synthesis of ionic liquids derived from the this compound cation and their subsequent application in catalysis. The synthesis and catalytic use of morpholinium-based ionic liquids are an area of research, but studies have typically focused on cations derived from N-alkylation of the parent morpholine ring rather than the 2,3-dimethyl substituted structure.

Development of Agrochemical Intermediates and Related Compounds

A thorough search of the literature indicates that this compound is not a commonly cited intermediate in the development of major agrochemicals. The synthesis of prominent morpholine-based fungicides, such as Fenpropimorph, predominantly utilizes the cis-2,6-dimethylmorpholine isomer. Patents and synthesis literature consistently point to the reaction of cis-2,6-dimethylmorpholine with other precursors to form the final active agrochemical ingredient.

While this compound serves as a building block in the synthesis of various heterocyclic compounds, its documented applications are primarily found in the patent literature for the development of pharmaceutical candidates rather than agrochemicals.

Vii. Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2,3-Dimethylmorpholine

The current academic understanding of this compound centers on its significance as a chiral heterocyclic compound with a six-membered morpholine (B109124) ring containing nitrogen and oxygen atoms. Its structure allows for various stereoisomers, with the chiral centers at the 2 and 3 positions being of particular interest in stereoselective synthesis. The compound is primarily recognized as a valuable chiral building block in organic synthesis. e3s-conferences.org

Synthetic methodologies for producing enantiomerically pure forms of this compound and other chiral morpholines often involve asymmetric synthesis strategies. These include the use of chiral precursors and catalysts to control the stereochemical outcome of the reactions. Asymmetric hydrogenation of unsaturated morpholine precursors is a key technique employed to obtain specific stereoisomers with high enantioselectivity. semanticscholar.orgrsc.org The development of these synthetic routes is crucial for accessing specific isomers required for various applications, particularly in the pharmaceutical and agrochemical industries. e3s-conferences.org

Emerging Trends in this compound Research

Emerging research trends for this compound are closely tied to the broader advancements in the study of chiral morpholine derivatives. A significant trend is the development of more efficient and atom-economical catalytic methods for their synthesis. This includes the exploration of novel catalysts, such as bisphosphine-rhodium complexes, to achieve high yields and enantioselectivities in asymmetric hydrogenations. semanticscholar.orgrsc.org

Another developing area is the incorporation of this compound and its derivatives into more complex molecules with specific biological activities. Researchers are investigating the role of the morpholine scaffold in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. e3s-conferences.org There is also a growing interest in the application of morpholine derivatives in materials science, for example, in the development of new polymers and functional materials. e3s-conferences.orgnih.gov While direct research on this compound in these emerging areas is still nascent, the trends observed for the broader class of morpholine derivatives indicate promising future directions.

Prospective Avenues for Advanced Synthetic Methodologies

Future advancements in the synthesis of this compound are likely to focus on the development of novel and more sophisticated stereoselective methods. One prospective avenue is the use of organocatalysis, which offers a metal-free alternative for asymmetric synthesis and can provide different reactivity and selectivity profiles compared to metal-based catalysts.

Furthermore, the concept of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, presents a powerful strategy. wikipedia.orgsigmaaldrich.com While not yet widely reported specifically for this compound, the application of novel chiral auxiliaries derived from readily available and recoverable sources could offer new, efficient routes to its enantiomerically pure isomers. The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, also holds promise for streamlining the synthesis of complex morpholine derivatives, including those with the 2,3-dimethyl substitution pattern. nih.gov

Future Opportunities in Computational and Spectroscopic Characterization

Significant opportunities exist for the advanced computational and spectroscopic characterization of this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the conformational landscape of its different stereoisomers. nih.govmdpi.com Understanding the preferred conformations is crucial for predicting its reactivity and interactions with biological targets. Theoretical studies can also elucidate reaction mechanisms involving this compound, providing insights that can guide the optimization of synthetic protocols. researchgate.net

In terms of spectroscopic characterization, advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to experimentally determine the three-dimensional structure of this compound stereoisomers in solution. mdpi.com Chiroptical spectroscopy, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), can provide definitive information on the absolute configuration of the chiral centers. The combination of high-level computational modeling and detailed spectroscopic analysis will be instrumental in building a comprehensive understanding of the structure-property relationships of this important chiral molecule.

Potential for Novel Applications in Chemical Science and Technology

The potential for novel applications of this compound and its derivatives is substantial, extending beyond its current use as a chiral building block. In medicinal chemistry, the incorporation of the this compound scaffold into drug candidates could lead to the development of new therapeutic agents with improved efficacy and selectivity. wisdomlib.orgnih.gov The specific stereochemistry of this compound can be leveraged to fine-tune the binding of a molecule to its biological target, a key aspect of modern drug design.

In the field of materials science, chiral morpholine derivatives are being explored for the creation of smart polymers and hydrogels with stimuli-responsive properties. nih.gov The unique structural features of this compound could be exploited to develop new materials with tailored optical, electronic, or mechanical properties. Furthermore, its potential as a chiral ligand in asymmetric catalysis is an area ripe for exploration. The development of new catalysts based on the this compound framework could enable novel and efficient asymmetric transformations for the synthesis of other valuable chiral compounds. sfu.ca

Data Tables

Table 1: Synthetic Approaches for Chiral Morpholine Derivatives

| Synthetic Method | Description | Key Features |

| Asymmetric Hydrogenation | Catalytic hydrogenation of unsaturated morpholine precursors using chiral catalysts. | High enantioselectivity, atom economical. semanticscholar.orgrsc.org |

| Use of Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. | Controlled stereochemical outcome, auxiliary can often be recovered. wikipedia.orgsigmaaldrich.com |

| Organocatalysis | Use of small organic molecules as catalysts for asymmetric synthesis. | Metal-free, can offer unique reactivity. |

| Cascade Reactions | Multiple bond-forming steps in a single synthetic operation. | Increased efficiency, reduced waste. nih.gov |

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Novel therapeutic agents | The morpholine scaffold can improve pharmacokinetic properties, and the specific stereochemistry can enhance target binding. wisdomlib.orgnih.gov |

| Materials Science | Smart polymers, chiral materials | The unique structural and chiral properties can be used to create materials with tailored functionalities. nih.gov |

| Asymmetric Catalysis | Chiral ligands | The chiral framework can be used to develop new catalysts for stereoselective transformations. sfu.ca |

| Agrochemicals | Fungicides and herbicides | Morpholine derivatives have shown promise in the development of new crop protection agents. e3s-conferences.org |

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dimethylmorpholine in laboratory settings?

Methodological Answer: Synthesis of this compound can be adapted from protocols used for its structural analogs, such as 2,6-Dimethylmorpholine. Acid-catalyzed cyclization of precursor amines (e.g., using sulfuric acid at 80–120°C) is a common approach . Researchers should optimize reaction parameters (e.g., catalyst concentration, solvent polarity) via fractional factorial designs to maximize yield and minimize isomerization. Post-reaction purification via fractional distillation or column chromatography is critical for isolating the target compound. Note that structural differences between isomers necessitate validation of conditions for 2,3-specific synthesis .

Q. How can researchers characterize the purity and structural conformation of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and detect impurities.

- GC-MS or HPLC with UV detection for purity assessment.

- Elemental analysis to validate molecular composition. Reference data from similar morpholine derivatives (e.g., 2,6-isomer’s boiling point: 147°C, density: 0.935 g/cm³) can guide baseline comparisons but require adjustment for 2,3-specific properties .

Q. What solvent systems are optimal for reactions involving this compound?

Methodological Answer: Solubility data from analogous compounds (e.g., 2,6-Dimethylmorpholine’s water solubility: 0.01 g/100 mL at 19°C) suggest preferential solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction optimization. Conduct miscibility tests under controlled temperatures to identify phase boundaries and solvent effects on reaction kinetics .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties of this compound be resolved?